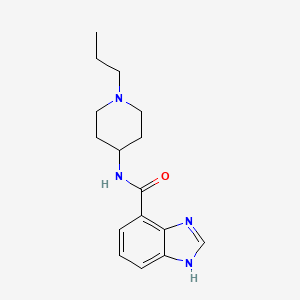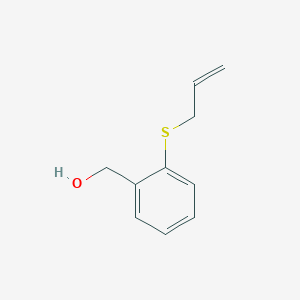
(2-Prop-2-enylsulfanylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Prop-2-enylsulfanylphenyl)methanol is an organic compound with a unique structure that includes a phenyl ring substituted with a methanol group and a prop-2-enylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Prop-2-enylsulfanylphenyl)methanol typically involves the reaction of 2-bromothiophenol with allyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol group displaces the bromine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(2-Prop-2-enylsulfanylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of (2-Prop-2-enylsulfanylphenyl)aldehyde or (2-Prop-2-enylsulfanylphenyl)carboxylic acid.
Reduction: Formation of (2-Prop-2-enylsulfanyl)phenylmethanol or (2-Prop-2-enylsulfanyl)phenylthiol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
(2-Prop-2-enylsulfanylphenyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Prop-2-enylsulfanylphenyl)methanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the phenyl ring can interact with hydrophobic regions of proteins and enzymes, affecting their function.
相似化合物的比较
Similar Compounds
(2-Prop-2-enylsulfanylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Prop-2-enylsulfanylphenyl)thiol: Similar structure but with a thiol group instead of methanol.
(2-Prop-2-enylsulfanylphenyl)aldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness
(2-Prop-2-enylsulfanylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyl and sulfanyl groups allows for diverse reactivity and interactions, making it a valuable compound for various applications.
属性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC 名称 |
(2-prop-2-enylsulfanylphenyl)methanol |
InChI |
InChI=1S/C10H12OS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,11H,1,7-8H2 |
InChI 键 |
OLDHJRQTUFQWJK-UHFFFAOYSA-N |
规范 SMILES |
C=CCSC1=CC=CC=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
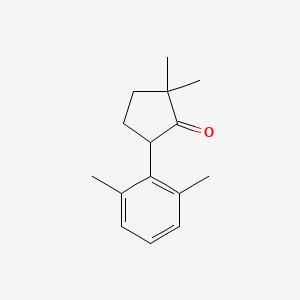

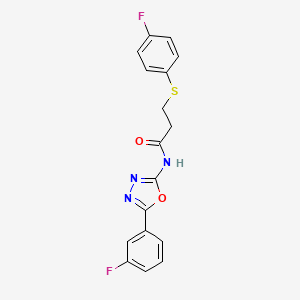
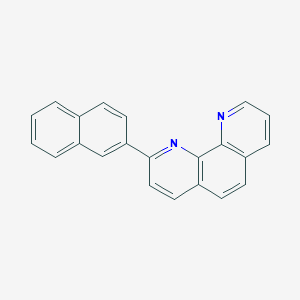
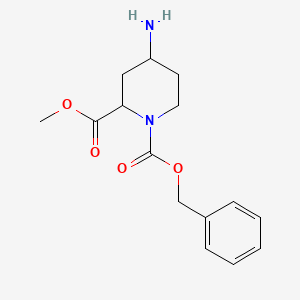
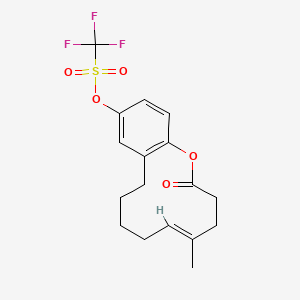
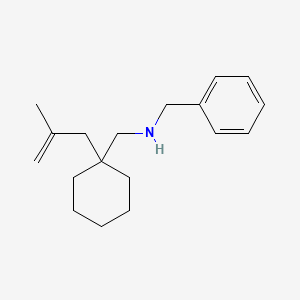
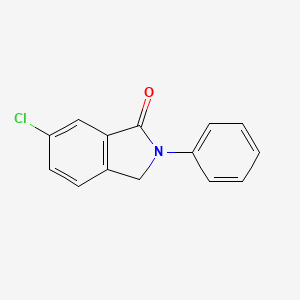

![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)
